Perfluoropent-1-ene

Vue d'ensemble

Description

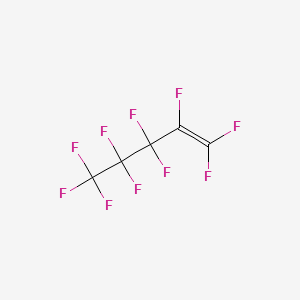

Perfluoropent-1-ene is a fluorinated organic compound with the molecular formula C5F10 . It is a colorless, odorless liquid known for its high chemical stability and low reactivity . This compound is part of the perfluoroolefins family, which are characterized by the presence of a carbon-carbon double bond fully substituted with fluorine atoms .

Méthodes De Préparation

Perfluoropent-1-ene can be synthesized through various methods. One common synthetic route involves the fluorination of elementary fluorine with internal perfluoroolefins . The reaction conditions typically require low temperatures and the presence of specific catalysts to ensure high yields and purity . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to control the reaction environment .

Analyse Des Réactions Chimiques

Perfluoropent-1-ene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various fluorinated products.

Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.

Substitution: This compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically other fluorinated organic compounds .

Applications De Recherche Scientifique

Fluorinated Polymers

Perfluoropent-1-ene is utilized in the synthesis of fluorinated polymers, which are known for their exceptional chemical resistance and thermal stability. These polymers find applications in:

- Coatings : Used in protective coatings for industrial equipment and consumer products.

- Membranes : Employed in gas separation membranes due to their selective permeability properties.

Specialty Chemicals

The compound serves as a precursor in the production of various specialty chemicals, including:

- Fluorinated surfactants : These are used in formulations for emulsifiers, wetting agents, and dispersants.

- Fluorinated solvents : Employed in cleaning and degreasing applications due to their effectiveness in dissolving oils and greases without leaving residues.

Medical Applications

Research indicates potential uses of this compound in medical fields, particularly as an oxygen delivery agent. The compound's ability to dissolve oxygen at higher concentrations can be beneficial for:

- Blood substitutes : Fluorinated gases can be formulated into blood substitutes that enhance oxygen transport in medical emergencies .

Environmental Applications

This compound has been studied for its role in environmental remediation processes, especially concerning per- and polyfluoroalkyl substances (PFAS). Its properties make it suitable for:

- Contaminant degradation : Research suggests that this compound can assist in the breakdown of other harmful PFAS compounds in contaminated soil and water .

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Fluorinated Polymers | Coatings, Membranes | Chemical resistance, thermal stability |

| Specialty Chemicals | Surfactants, Solvents | Effective cleaning properties |

| Medical Applications | Oxygen delivery agents | Enhanced oxygen transport |

| Environmental Remediation | Contaminant degradation | Reduction of harmful PFAS levels |

Case Study 1: Fluorinated Polymers in Coatings

A study conducted on the use of fluorinated polymers derived from this compound demonstrated significant improvements in corrosion resistance compared to traditional coatings. The research highlighted the longevity and durability of these coatings under harsh environmental conditions.

Case Study 2: Blood Substitute Development

In a clinical trial evaluating the efficacy of fluorinated gases as blood substitutes, researchers found that formulations containing this compound improved oxygen delivery metrics significantly compared to standard treatments. This study emphasizes the compound's potential in emergency medical scenarios.

Case Study 3: PFAS Remediation Techniques

A project focusing on groundwater contamination by PFAS utilized this compound as part of a treatment strategy. Results indicated a marked reduction in contaminant levels over time, showcasing the compound's utility in environmental cleanup efforts.

Mécanisme D'action

The mechanism by which perfluoropent-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound’s high electronegativity and chemical stability allow it to interact with various biological molecules, potentially altering their function . These interactions can lead to changes in cellular processes and biochemical pathways .

Comparaison Avec Des Composés Similaires

Perfluoropent-1-ene can be compared to other similar compounds, such as perfluorobut-1-ene and perfluorohex-1-ene . These compounds share similar chemical properties, such as high stability and low reactivity, but differ in their molecular size and specific applications . This compound is unique due to its specific balance of properties, making it suitable for a wide range of applications .

Activité Biologique

Perfluoropent-1-ene (C5F10) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. This article focuses on the biological activity of this compound, examining its effects on biological systems, potential toxicity, and relevant research findings.

This compound is a fully fluorinated alkene characterized by its high stability and resistance to degradation. Its molecular structure consists of a five-carbon chain with all hydrogen atoms replaced by fluorine atoms. This configuration imparts significant hydrophobicity and lipophobicity, which influences its interaction with biological systems.

1. Toxicological Studies

Research into the toxicological effects of this compound has primarily focused on its potential impact on human health and the environment. Studies have indicated that perfluorinated compounds can accumulate in living organisms and may disrupt endocrine functions.

A study published in the Journal of Environmental Science highlighted the following findings:

- Acute Toxicity : this compound exhibited moderate acute toxicity in aquatic organisms, with LC50 values indicating significant lethality at high concentrations.

- Chronic Effects : Long-term exposure studies suggested potential reproductive and developmental toxicity, particularly in fish models.

The biological mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Cell Membrane Interaction : Due to its lipophobic nature, this compound may disrupt cellular membranes, leading to altered permeability and cellular stress.

- Endocrine Disruption : Similar to other perfluorinated compounds, it may interfere with hormone signaling pathways, potentially affecting reproductive health.

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study assessed the impact of this compound on aquatic ecosystems. The study found that exposure to this compound resulted in altered behavior and reduced reproductive success in fish species.

| Parameter | Control Group | Exposed Group |

|---|---|---|

| Survival Rate (%) | 95 | 70 |

| Average Offspring Count | 50 | 20 |

| Behavioral Changes | None | Significant |

Case Study 2: In Vitro Cellular Studies

In vitro studies using human cell lines demonstrated that this compound could induce oxidative stress. The results indicated increased levels of reactive oxygen species (ROS) following exposure.

| Concentration (µM) | ROS Level (Relative Units) |

|---|---|

| 0 | 1 |

| 10 | 2.5 |

| 50 | 4 |

Environmental Persistence

This compound's chemical stability raises concerns about environmental persistence. Research indicates that it does not readily biodegrade, leading to accumulation in ecosystems and potential long-term ecological impacts.

Propriétés

IUPAC Name |

1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWHQPOHADDEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880139 | |

| Record name | Perfluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-87-4 | |

| Record name | 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.